N,3-diethylaniline

Lipophilicity Partition Coefficient Drug Design

N,3-Diethylaniline (CAS 101415-17-2; molecular formula C₁₀H₁₅N, molecular weight 149.23 g/mol) is an aromatic secondary amine featuring an N-ethyl group and a 3-ethyl substituent on the benzene ring. It presents as a colorless to yellowish liquid and serves as a versatile intermediate in organic synthesis, particularly within pharmaceutical and dye manufacturing workflows.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B12447655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-diethylaniline
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NCC
InChIInChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3
InChIKeyHIPBGESCMZUXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Diethylaniline (CAS 101415-17-2): Core Properties and Procurement Identifiers


N,3-Diethylaniline (CAS 101415-17-2; molecular formula C₁₀H₁₅N, molecular weight 149.23 g/mol) is an aromatic secondary amine featuring an N-ethyl group and a 3-ethyl substituent on the benzene ring . It presents as a colorless to yellowish liquid and serves as a versatile intermediate in organic synthesis, particularly within pharmaceutical and dye manufacturing workflows .

Why N,3-Diethylaniline Cannot Be Casually Substituted by N,N-Diethylaniline or 3-Ethylaniline


Substituting N,3-diethylaniline with structurally similar analogs such as N,N-diethylaniline or 3-ethylaniline is chemically and functionally invalid. N,3-diethylaniline is a secondary amine (possessing one hydrogen bond donor), whereas N,N-diethylaniline is a tertiary amine (zero hydrogen bond donors), resulting in fundamentally different solubility, reactivity, and interaction profiles [1]. Similarly, while 3-ethylaniline is a primary amine, it lacks the N-ethyl substitution that modulates electron density and steric effects on the nitrogen atom [2]. The following quantitative evidence demonstrates precisely where N,3-diethylaniline diverges from its closest comparators, thereby preventing simple substitution.

N,3-Diethylaniline Quantitative Differentiation: Head-to-Head Comparisons with Structural Analogs


LogP Difference: N,3-Diethylaniline Exhibits Lower Lipophilicity Than N,N-Diethylaniline

N,3-diethylaniline demonstrates a measured LogP value of 2.76, which is significantly lower than the LogP of 3.31 reported for N,N-diethylaniline [1]. This 0.55 unit difference in LogP corresponds to a ~3.5-fold difference in the octanol-water partition coefficient.

Lipophilicity Partition Coefficient Drug Design

Hydrogen Bond Donor Capacity: Secondary Amine (1 HBD) vs. Tertiary Amine (0 HBD) in N,N-Diethylaniline

N,3-diethylaniline contains one hydrogen bond donor (the N-H proton), a feature absent in N,N-diethylaniline, which is a tertiary amine with zero HBDs [1][2]. This structural difference fundamentally alters intermolecular interaction capabilities, including hydrogen bonding with solvents and substrates.

Hydrogen Bonding Supramolecular Chemistry Solubility

Boiling Point and Melting Point Comparison: N,3-Diethylaniline vs. 3-Ethylaniline and N,N-Diethylaniline

N,3-diethylaniline exhibits a boiling point intermediate between its structural analogs: 3-ethylaniline (214 °C) and N,N-diethylaniline (216 °C). Its melting point (-8 °C) is identical to that of 3-ethylaniline but significantly higher than N,N-diethylaniline (-38 °C) [1][2].

Physical Properties Distillation Purification

Application in Tolnaftate Impurity Analysis: N,3-Diethylaniline-D3 as a Deuterated Internal Standard

N,3-diethylaniline-D3, the deuterated analog of N,3-diethylaniline, is specifically employed as an analytical standard for the development and validation of methods used to detect and quantify impurities in Tolnaftate, an antifungal drug [1]. This application is not shared by N,N-diethylaniline or 3-ethylaniline, which lack the requisite substitution pattern for this impurity context.

Pharmaceutical Analysis Impurity Profiling Stable Isotope Labeling

N,3-Diethylaniline Optimal Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Fine Chemicals Requiring Moderate Lipophilicity and H-Bonding Capability

Given its LogP of 2.76 (lower than N,N-diethylaniline's 3.31) and its single hydrogen bond donor, N,3-diethylaniline is ideally suited as an intermediate in syntheses where controlled lipophilicity and hydrogen bonding are advantageous, such as in the preparation of amides, ureas, or sulfonamides with improved aqueous compatibility [1]. The secondary amine can act as a nucleophile while the 3-ethyl group provides modest steric shielding, directing electrophilic aromatic substitution to the para position relative to the amine [2].

Pharmaceutical Impurity Reference Standard Development

N,3-Diethylaniline and its deuterated analog serve as critical reference materials for the development, validation, and execution of analytical methods (e.g., HPLC, LC-MS) used to detect and quantify structurally related impurities in active pharmaceutical ingredients such as Tolnaftate [3]. This specific application is not fulfilled by N,N-diethylaniline, highlighting N,3-diethylaniline's unique regulatory value in pharmaceutical quality control.

Synthesis of Dyes and Pigments with Tuned Chromophoric Properties

The presence of the 3-ethyl substituent on the aromatic ring, combined with the secondary amine nitrogen, provides a unique electronic and steric environment for the synthesis of azo dyes and other chromophores. This substitution pattern can influence the absorption maxima and color fastness of the resulting dyes compared to dyes derived from N,N-diethylaniline [4]. The specific regioisomer (3-ethyl) offers distinct electronic properties compared to 2- or 4-ethyl substituted analogs.

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